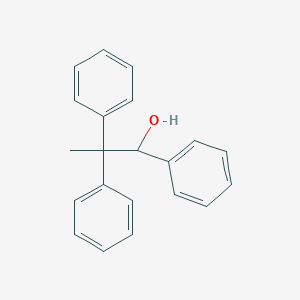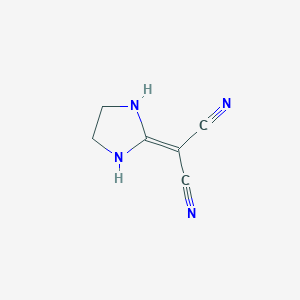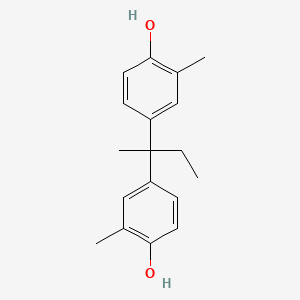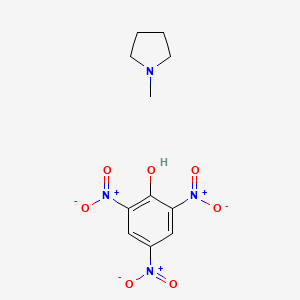![molecular formula C8H6Cl2O B14725998 1-Chloro-4-[(2-chloroethenyl)oxy]benzene CAS No. 6648-36-8](/img/structure/B14725998.png)
1-Chloro-4-[(2-chloroethenyl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-[(2-chloroethenyl)oxy]benzene is an organic compound with the molecular formula C8H6Cl2O It is a derivative of benzene, where a chlorine atom and a 2-chloroethenyl group are attached to the benzene ring through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-[(2-chloroethenyl)oxy]benzene can be synthesized through several methods. One common method involves the reaction of 1-chloro-4-hydroxybenzene with 2-chloroethenyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps for purification, such as distillation or recrystallization, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-[(2-chloroethenyl)oxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones.
Reduction Reactions: Reduction can lead to the formation of corresponding alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of phenols or ethers.
Oxidation: Formation of quinones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
1-Chloro-4-[(2-chloroethenyl)oxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-4-[(2-chloroethenyl)oxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their structure and function. These interactions can result in various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-[(2-chloroethenyl)oxy]benzene: Unique due to its specific substitution pattern and ether linkage.
1-Chloro-4-[(2-chlorovinyl)oxy]benzene: Similar structure but different reactivity due to the vinyl group.
1-Chloro-4-[(2-chloroethyl)oxy]benzene: Similar structure but different reactivity due to the ethyl group.
Uniqueness
This compound is unique because of its specific substitution pattern and the presence of both chlorine and 2-chloroethenyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
6648-36-8 |
|---|---|
Molecular Formula |
C8H6Cl2O |
Molecular Weight |
189.04 g/mol |
IUPAC Name |
1-chloro-4-(2-chloroethenoxy)benzene |
InChI |
InChI=1S/C8H6Cl2O/c9-5-6-11-8-3-1-7(10)2-4-8/h1-6H |
InChI Key |
KUAUECKHOCQRCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC=CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


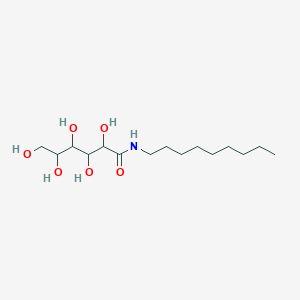

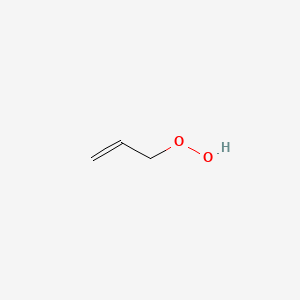

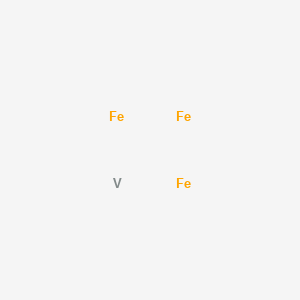
![4,4'-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline](/img/structure/B14725946.png)
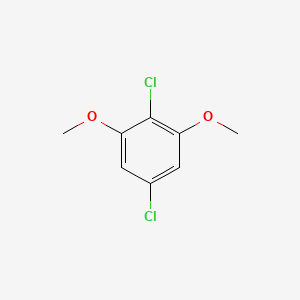
![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dithiolan]-3-yl acetate](/img/structure/B14725955.png)
